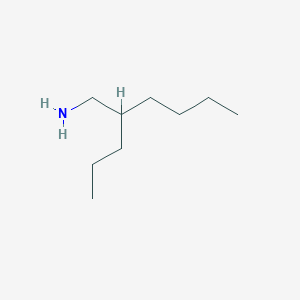

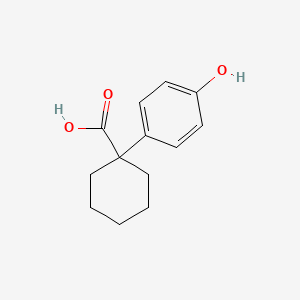

![molecular formula C8H5N3OS2 B2897706 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 477889-23-9](/img/structure/B2897706.png)

5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is an intriguing compound belonging to the imidazo-thieno-pyrimidine class. These compounds often exhibit a wide range of biological activities, which makes them significant in various fields, particularly in medicinal chemistry. The unique fused ring system of this compound lends itself to a variety of chemical transformations, which can be exploited in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one generally involves multi-step synthetic routes. A typical method starts with the cyclization of thieno[3,2-e]pyrimidine derivatives with isothiocyanates.

Step 1: Formation of Thieno[3,2-e]pyrimidine Intermediate

Reagents: : 2-aminothiophene, formic acid, and ammonium formate.

Conditions: : Reflux the mixture at 120°C for 4 hours.

Step 2: Cyclization

Reagents: : Isothiocyanates and the thieno[3,2-e]pyrimidine intermediate.

Conditions: : React the mixture in a polar aprotic solvent (e.g., DMSO) at 100°C for 6-8 hours.

Industrial Production Methods

For large-scale synthesis, continuous flow reactions might be employed to maintain stringent control over reaction parameters. The industrial route generally leverages automated synthesis using robust catalysts to improve yield and reduce reaction times. High-throughput methods allow for the consistent production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation at the sulfur atom, forming sulfoxides and sulfones.

Reduction: : Hydrogenation can reduce the double bonds within the imidazo and thieno rings.

Substitution: : Various electrophiles can substitute at the carbon atoms within the fused ring system, leading to functionalized derivatives.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Substitution: : Nucleophilic substitution using halides and bases such as sodium hydroxide (NaOH) in polar solvents.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Dihydro derivatives with reduced double bonds.

Substitution Products: : Functionalized derivatives with varied chemical groups, enhancing the compound's reactivity and utility.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as a building block in the synthesis of complex organic molecules.

Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology

Exhibits antimicrobial properties against a variety of bacterial and fungal strains.

Potential as an anticancer agent due to its ability to disrupt cellular proliferation pathways.

Medicine

Investigated for its role in inhibiting enzymes related to metabolic diseases.

Acts as a scaffold for developing drugs targeting neurological disorders.

Industry

Utilized in the development of specialty chemicals with unique properties for materials science.

Wirkmechanismus

The biological activity of 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one primarily revolves around its interaction with various molecular targets, including enzymes and receptors:

Molecular Targets and Pathways

Enzyme Inhibition: : It acts as an inhibitor of kinases and proteases, crucial for disease pathology in cancer and metabolic disorders.

Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways that influence cellular behavior.

Vergleich Mit ähnlichen Verbindungen

When compared to other compounds in the imidazo-thieno-pyrimidine class, 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one stands out due to its unique structural features and reactivity patterns:

Similar Compounds

Imidazo[1,2-a]pyridine: : Shares some structural similarities but lacks the thieno ring, altering its reactivity and biological activity.

Thienopyrimidine: : While it has the thieno and pyrimidine rings, it lacks the imidazo ring, leading to different chemical properties.

This compound's unique fused ring system and sulfur atom confer specific reactivity and potent biological activity, distinguishing it from its analogs.

Eigenschaften

IUPAC Name |

7-sulfanylidene-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1,8,11-trien-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS2/c12-5-3-11-6(9-5)4-1-2-14-7(4)10-8(11)13/h1-2H,3H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYYHTYQUIYTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C3C=CSC3=NC(=S)N21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2897633.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)

![N-cyclopentyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897644.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)